molecular formula C21H19FN2O4 B3656435 5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3656435
M. Wt: 382.4 g/mol
InChI Key: KUSRNXBGTZNERI-AQTBWJFISA-N
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Description

5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that has garnered attention due to its unique structural features and potential applications. This compound consists of a pyrimidinetrione core, which is modified with ethoxybenzylidene and fluorophenylethyl groups. The compound's chemical structure suggests interesting reactivity and potential biological activity, making it a subject of study in various fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-2-28-17-9-5-15(6-10-17)13-18-19(25)23-21(27)24(20(18)26)12-11-14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSRNXBGTZNERI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include the following steps:

  • Formation of Pyrimidinetrione Core: : Initial formation of the pyrimidinetrione core can be achieved through the cyclization of suitable β-ketoester and urea derivatives under acidic or basic conditions.

  • Introduction of Ethoxybenzylidene Group: : The benzylidene group is often introduced via a condensation reaction with a 4-ethoxybenzaldehyde in the presence of a suitable base such as piperidine.

  • Attachment of Fluorophenylethyl Group: : The fluorophenylethyl moiety can be introduced through alkylation reactions using 2-(4-fluorophenyl)ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimizations for yield, purity, and cost-effectiveness would be necessary. Automation and continuous flow chemistry could play a significant role in improving efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo a variety of chemical reactions due to its functional groups.

  • Oxidation: : The compound could be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions could be used to selectively hydrogenate certain double bonds or reduce the carbonyl groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions could be used to modify the aromatic rings or the pyrimidinetrione core.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

  • Substitution: : Conditions vary widely depending on the desired substitution but can include catalysts such as palladium for Suzuki coupling reactions or strong bases for nucleophilic substitutions.

Major Products

The major products of these reactions will vary depending on the specific conditions used but may include modified analogs of the original compound with additional functional groups or altered structural features.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its structural features make it an interesting candidate for the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its unique structure may interact with biological targets in ways that could lead to novel treatments for diseases. Research is ongoing into its effects on cellular processes and its potential as an anti-cancer or anti-inflammatory agent.

Industry

In industrial applications, the compound may be used in the development of new materials with specialized properties, such as advanced polymers or coatings. Its reactivity and structural features could also make it useful in the creation of sensors or other analytical tools.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The ethoxybenzylidene and fluorophenylethyl groups may play critical roles in binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Conclusion

5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a fascinating compound with diverse applications and reactivity Its unique structural features make it a subject of interest in both academic research and industrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(4-ethoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

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